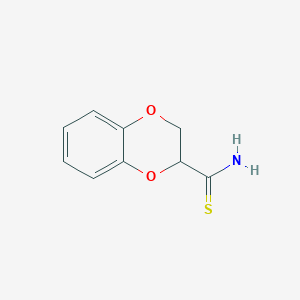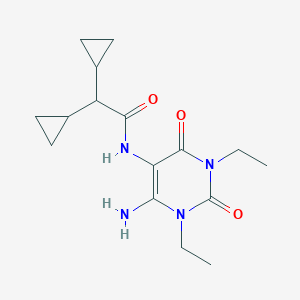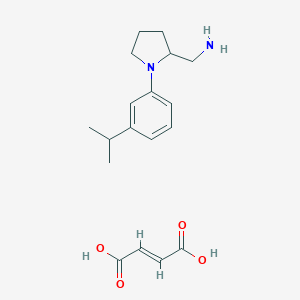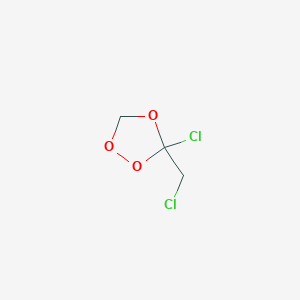
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane (CT) is a chemical compound that has been studied for its potential use in various scientific research applications. It is a cyclic peroxide that has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antimalarial, and anticancer properties. 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli). It has also been found to be effective against the malaria parasite Plasmodium falciparum. In addition, 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the disruption of cellular membranes. 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been shown to induce oxidative stress in cells, leading to the generation of ROS. This oxidative stress can lead to the disruption of cellular membranes, which can cause cell death.
Biochemical and Physiological Effects
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has also been shown to inhibit the growth of bacteria by disrupting their cellular membranes. In addition, 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been found to have anti-inflammatory properties, reducing inflammation in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has several advantages for use in lab experiments. It is stable and can be stored for long periods of time without degradation. It is also easy to handle and can be synthesized using relatively simple methods. However, 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has some limitations for use in lab experiments. It is toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
For the use of 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane include the development of 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane-based therapies, investigation of its mechanism of action, and the development of new methods for its synthesis.
Synthesemethoden
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane can be synthesized using different methods, including the reaction of chloral hydrate with sodium hypochlorite, the reaction of chloral hydrate with hydrochloric acid and sodium hypochlorite, and the reaction of chloral hydrate with hydrogen chloride gas. The reaction of chloral hydrate with sodium hypochlorite is the most common method used to synthesize 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane. This method involves the reaction of chloral hydrate with sodium hypochlorite in the presence of an acid catalyst to produce 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane.
Eigenschaften
CAS-Nummer |
153940-10-4 |
|---|---|
Produktname |
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane |
Molekularformel |
C3H4Cl2O3 |
Molekulargewicht |
158.96 g/mol |
IUPAC-Name |
3-chloro-3-(chloromethyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C3H4Cl2O3/c4-1-3(5)6-2-7-8-3/h1-2H2 |
InChI-Schlüssel |
XQOFJITZFVUTDV-UHFFFAOYSA-N |
SMILES |
C1OC(OO1)(CCl)Cl |
Kanonische SMILES |
C1OC(OO1)(CCl)Cl |
Synonyme |
1,2,4-Trioxolane,3-chloro-3-(chloromethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



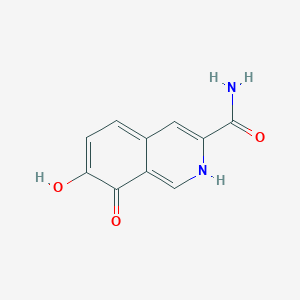

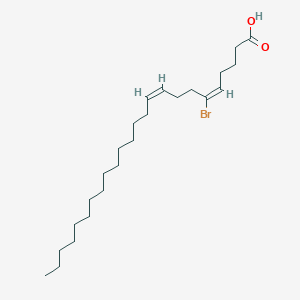
![2-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid](/img/structure/B115861.png)
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)


